Methyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Methyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC1024639
InChI: InChI=1S/C20H23NO4S/c1-12-7-6-8-13(2)18(12)25-11-16(22)21-19-17(20(23)24-3)14-9-4-5-10-15(14)26-19/h6-8H,4-5,9-11H2,1-3H3,(H,21,22)
SMILES: CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC
Molecular Formula: C20H23NO4S
Molecular Weight: 373.5 g/mol

Methyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS No.:

Cat. No.: VC1024639

Molecular Formula: C20H23NO4S

Molecular Weight: 373.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate -

Specification

Molecular Formula C20H23NO4S
Molecular Weight 373.5 g/mol
IUPAC Name methyl 2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C20H23NO4S/c1-12-7-6-8-13(2)18(12)25-11-16(22)21-19-17(20(23)24-3)14-9-4-5-10-15(14)26-19/h6-8H,4-5,9-11H2,1-3H3,(H,21,22)
Standard InChI Key RBNNEZMLKWYUMH-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC
Canonical SMILES CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC

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